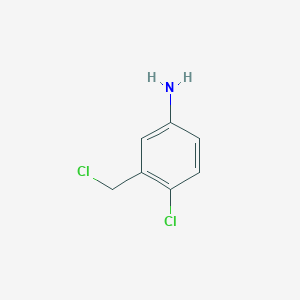![molecular formula C16H13NO B12851621 2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12851621.png)
2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound known for its unique structure and properties It belongs to the class of indeno[1,2-d]oxazole derivatives, which are characterized by a fused ring system containing both an indene and an oxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylindene with an oxazole derivative in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exerts its effects is primarily through its role as a ligand in catalytic processes. It can coordinate with metal centers, facilitating various catalytic cycles. The molecular targets and pathways involved depend on the specific application, but generally, the compound enhances the reactivity and selectivity of the catalytic system .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3aR,8aS)-2-[2-(Diphenylphosphino)phenyl]-3a,8a-dihydro-8H-indeno[1,2-d]oxazole: This compound is similar in structure but contains a diphenylphosphino group, which can alter its catalytic properties.
(3aS,3’aS,8aR,8’aR)-2,2’-Methylenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]: This bisoxazole derivative is used as a chiral ligand in various catalytic applications.
(3aR,3a’R,8aS,8a’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole): Another bisoxazole derivative with applications in asymmetric catalysis.
Uniqueness
2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is unique due to its specific structural features, which provide distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications, where it can enhance both the reactivity and selectivity of the catalytic process .
Propriétés
Formule moléculaire |
C16H13NO |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-phenyl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C16H13NO/c1-2-6-11(7-3-1)16-17-15-13-9-5-4-8-12(13)10-14(15)18-16/h1-9,14-15H,10H2 |
Clé InChI |
HRXFMLCXADOYCN-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




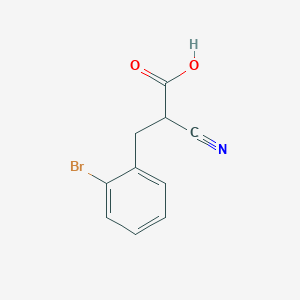
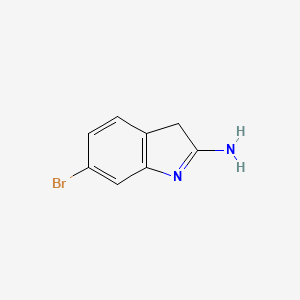
![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
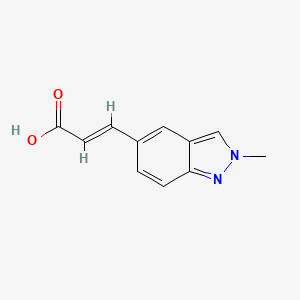
![4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12851578.png)
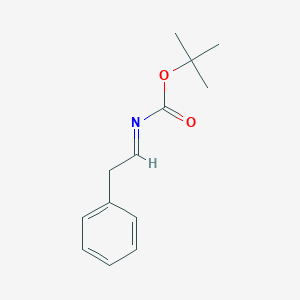
![N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12851601.png)

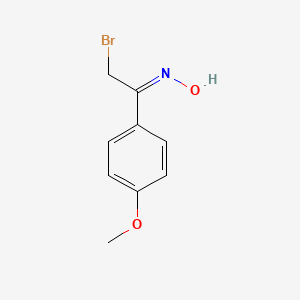
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12851619.png)
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)
